An In-Depth Technical Guide to the Chemical Properties of 4-Methylglutamic Acid
An In-Depth Technical Guide to the Chemical Properties of 4-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylglutamic acid, a derivative of the excitatory neurotransmitter glutamic acid, exists as four distinct stereoisomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, with a particular focus on the potent kainate receptor agonist, (2S,4R)-4-Methylglutamic acid. This document consolidates key physicochemical data, details experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and structural relationships to serve as a vital resource for researchers in neuroscience and drug development.
Introduction
4-Methylglutamic acid is a non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience due to the distinct pharmacological profiles of its stereoisomers. The addition of a methyl group to the glutamate backbone at the 4-position introduces a second chiral center, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Among these, (2S,4R)-4-Methylglutamic acid has been identified as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] This selectivity makes it an invaluable tool for probing the physiological and pathological roles of kainate receptors. This guide aims to provide a detailed repository of the chemical properties, synthesis, and analysis of 4-methylglutamic acid stereoisomers.
Chemical and Physical Properties
The physicochemical properties of the 4-methylglutamic acid stereoisomers are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for these compounds.
| Property | (2S,4R)-4-Methylglutamic Acid | (2R,4S)-4-Methylglutamic Acid | (2S,4S)-4-Methylglutamic Acid | (2R,4R)-4-Methylglutamic Acid |
| Molecular Formula | C₆H₁₁NO₄[2] | C₆H₁₁NO₄ | C₆H₁₁NO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |
| CAS Number | 31137-74-3[1] | 97550-64-6 | 6141-27-1[3] | 97550-63-5[4] |
| Melting Point | 178 °C[5] | No data available | 150-153 °C | No data available |
| pKa (Predicted) | 2.34 ± 0.21[5] | No data available | No data available | No data available |
| Solubility in Water | >10 mg/mL[5] | No data available | Soluble | No data available |
| Appearance | White solid[1] | No data available | White to Off-White Solid | No data available |
Note: Data for (2R,4S), (2S,4S), and (2R,4R) isomers are limited in publicly available literature.
Stereoisomers of 4-Methylglutamic Acid
The relationship between the four stereoisomers of 4-methylglutamic acid is depicted below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair is diastereomeric.
Experimental Protocols
Synthesis of 4-Methylglutamic Acid Stereoisomers
The stereoselective synthesis of the four isomers of 4-methylglutamic acid is a significant challenge. Several strategies have been developed, often employing chiral starting materials or catalysts. A common precursor for the synthesis of these isomers is pyroglutamic acid.[6][7][8][9]
General Workflow for Stereoselective Synthesis:
Detailed Protocol for (2S,4R)-4-Methylglutamic Acid (Conceptual Outline):
-
Starting Material: L-pyroglutamic acid.
-
Step 1: Protection: The carboxylic acid and amine functionalities of L-pyroglutamic acid are protected. For example, the acid can be converted to a methyl or ethyl ester, and the amine can be protected with a Boc or Cbz group.
-
Step 2: Stereoselective Michael Addition: The protected pyroglutamate is then subjected to a stereoselective Michael addition with a methyl-containing nucleophile. The choice of chiral auxiliary or catalyst is critical to control the stereochemistry at the C4 position.
-
Step 3: Ring Opening: The pyroglutamate ring is opened via hydrolysis, typically under basic conditions, to yield the linear glutamic acid derivative.
-
Step 4: Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrogenolysis for Cbz and ester groups) to yield the final (2S,4R)-4-Methylglutamic acid.
-
Purification: Purification is typically achieved by ion-exchange chromatography or recrystallization. Chiral HPLC can be used to confirm the enantiomeric and diastereomeric purity.[10][11][12][13][14]
Analytical Methods
NMR spectroscopy is a powerful tool for the structural elucidation of 4-methylglutamic acid isomers.[15][16][17][18]
Sample Preparation:
-
Dissolve 5-10 mg of the 4-methylglutamic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[19][20][21]
-
If the sample is not readily soluble, gentle warming or sonication may be applied.
-
Filter the solution to remove any particulate matter.[21]
-
Transfer the clear solution to a 5 mm NMR tube.
¹H and ¹³C NMR Experimental Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.[8]
-
Solvent: D₂O or DMSO-d₆.
-
Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.
-
Temperature: Room temperature.
-
¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~200 ppm, a larger number of scans will be required compared to ¹H NMR.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-methylglutamic acid. Electrospray ionization (ESI) is a common ionization technique for amino acids.[22][23][24][25][26]
Sample Preparation:
-
Prepare a dilute solution of the 4-methylglutamic acid isomer (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
LC-MS Protocol (General):
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic content is used to elute the analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
Analysis Mode: Full scan to determine the parent ion mass (m/z 162.07 for [M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns. Common fragments for amino acids include the loss of water and the carboxyl group.[24]
-
Biological Activity and Signaling Pathway
(2S,4R)-4-Methylglutamic acid is a potent and selective agonist of kainate receptors.[1] Kainate receptors are ionotropic glutamate receptors that are involved in both excitatory and inhibitory neurotransmission.[27] They can signal through both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) pathways.[28][29]
Kainate Receptor Signaling Pathway:
Activation of the ionotropic pathway leads to the opening of the receptor's ion channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[27] The metabotropic signaling of kainate receptors is less well understood but is known to involve G-protein activation and downstream signaling cascades, such as the activation of phospholipase C (PLC).[5][29][30]
Conclusion
4-Methylglutamic acid and its stereoisomers represent a fascinating class of molecules with significant implications for neuroscience research. The high potency and selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors make it an indispensable pharmacological tool. This guide has provided a consolidated resource of the chemical properties, synthetic strategies, and analytical methods for 4-methylglutamic acid, which should aid researchers in their efforts to further elucidate the roles of kainate receptors in health and disease and to develop novel therapeutic agents targeting this important receptor system. Further research is warranted to fully characterize the properties and activities of the other stereoisomers.
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